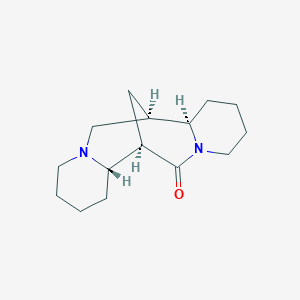

(+)-Aphylline

Descripción general

Descripción

Aphylline is a quinolizidine alkaloid.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimicrobial Activity

One of the prominent applications of (+)-Aphylline is its antimicrobial properties. Research indicates that extracts containing this compound exhibit significant inhibitory effects against various microorganisms, including bacteria and fungi. A study highlighted the antimicrobial effects of extracts from Anabasis aphylla, which contains this compound, demonstrating its ability to inhibit the growth of Salmonella species effectively .

1.2 Antifungal Properties

Recent studies have focused on the antifungal activity of quinolizidine alkaloids, including this compound. In vitro assays have shown that this compound possesses antifungal properties against pathogens like Fusarium oxysporum, with varying degrees of effectiveness based on concentration . The structure-activity relationship indicates that specific modifications in the alkaloid structure can enhance its antifungal efficacy.

1.3 Neuroprotective Effects

Research into the neuroprotective potential of this compound has revealed promising results. It has been suggested that this compound may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. Studies exploring its mechanism of action are ongoing, aiming to establish a clearer understanding of its neuroprotective pathways.

Agricultural Applications

2.1 Pest Resistance

In agricultural contexts, this compound has been studied for its role as a natural pesticide. Its presence in plant species like Lupinus contributes to their resistance against herbivores and pests, making it a candidate for developing eco-friendly pest management strategies . The biosynthesis of quinolizidine alkaloids in these plants serves as a defense mechanism, offering insights into sustainable agricultural practices.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Salmonella enterica | 15 | |

| Fusarium oxysporum | IC50 = 16.5 µM | |

| Candida albicans | IC50 > 100 µM |

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| This compound | Base structure | Antimicrobial |

| Lupanine | Hydroxyl groups | Enhanced antifungal activity |

| Sparteine | Unsaturation locations | Neuroprotective potential |

Case Studies

Case Study 1: Antimicrobial Efficacy of Anabasis aphylla Extracts

A comprehensive study evaluated the antimicrobial efficacy of various extracts from Anabasis aphylla, focusing on the role of this compound as a key active ingredient. The results demonstrated that aqueous and alcoholic extracts showed significant activity against multiple bacterial strains, comparable to conventional antibiotics like amoxicillin .

Case Study 2: Quinolizidine Alkaloids in Pest Management

Research conducted on the biosynthesis of quinolizidine alkaloids in Lupinus species revealed that these compounds, including this compound, play a crucial role in deterring herbivores. Field trials indicated that plants with higher concentrations of these alkaloids exhibited less damage from pests, suggesting potential applications in organic farming .

Propiedades

IUPAC Name |

(1R,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMWQSMYVPLYDI-SYQHCUMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)C(=O)N4[C@@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332013 | |

| Record name | Aphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-37-7 | |

| Record name | Aphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.